

The Multifaceted Mechanism of Action of MDL-29951: A Technical Guide

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Compound of Interest					
Compound Name:	MDL-29951				
Cat. No.:	B1676114		Get Quote		

MDL-29951, a compound with the chemical name 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, exhibits a complex pharmacological profile by interacting with multiple distinct molecular targets. This technical guide provides an in-depth exploration of the mechanisms of action of MDL-29951, focusing on its roles as a G protein-coupled receptor 17 (GPR17) agonist, a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site, and an allosteric inhibitor of fructose-1,6-bisphosphatase. This document is intended for researchers, scientists, and professionals in the field of drug development.

Agonism at the G Protein-Coupled Receptor 17 (GPR17)

MDL-29951 has been identified as a potent agonist of GPR17, an orphan receptor implicated in the regulation of oligodendrocyte differentiation and myelination.[1][2] Activation of GPR17 by MDL-29951 initiates a cascade of intracellular signaling events that ultimately modulate cellular function.

GPR17 Signaling Pathways Activated by MDL-29951

Upon binding to GPR17, **MDL-29951** stimulates multiple G protein-dependent signaling pathways, including those mediated by G α i, G α q, and G α s, as well as engaging β -arrestins.[1] This pleiotropic signaling leads to several downstream effects:

 Inhibition of Cyclic AMP (cAMP) Accumulation: Activation of the Gαi subunit of the heterotrimeric G protein complex by the MDL-29951-bound GPR17 leads to the inhibition of



adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cAMP. [3]

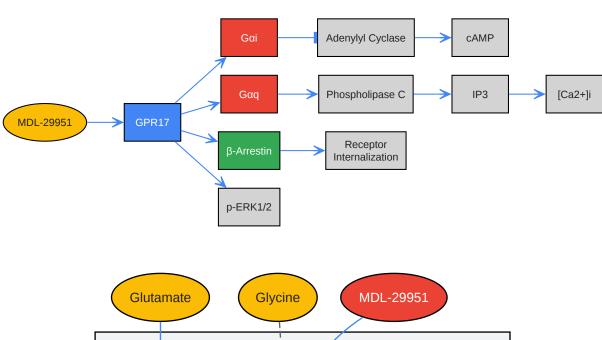
- Stimulation of Intracellular Calcium (Ca2+) Mobilization: The engagement of the Gαq pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm.[3]
- Activation of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2): GPR17 activation by MDL-29951 has been shown to induce the phosphorylation and activation of ERK1/2, key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[3]
- Recruitment of β-Arrestin: Following agonist binding, GPR17 is phosphorylated, leading to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization and internalization, as well as initiating G protein-independent signaling.[3]

Quantitative Data for GPR17 Agonism

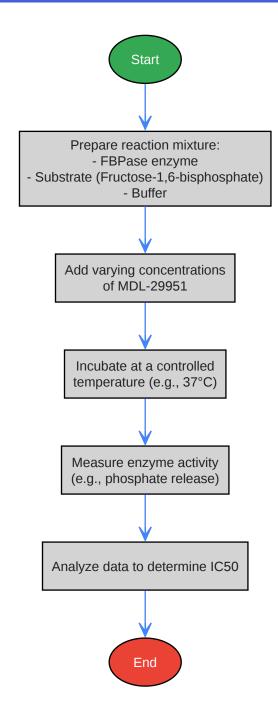
Parameter	Value(s)	Assay Type	Cell Line/System	Reference
EC50	7 nM - 6 μM	Varies depending on the assay	Recombinant cell systems and primary rat oligodendrocytes	[4]

Signaling Pathway of MDL-29951 at GPR17









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